molecular formula C9H8ClNS B048343 7-Chloro-2,4-dimethyl-1,3-benzothiazole CAS No. 113571-09-8

7-Chloro-2,4-dimethyl-1,3-benzothiazole

Cat. No. B048343
CAS RN: 113571-09-8
M. Wt: 197.69 g/mol
InChI Key: GMMMPBJYRWSSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,4-dimethyl-1,3-benzothiazole (CDB) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities.

Scientific Research Applications

7-Chloro-2,4-dimethyl-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown potential as an antimicrobial agent, with studies reporting its activity against various bacterial and fungal strains. In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging.

Mechanism of Action

The exact mechanism of action of 7-Chloro-2,4-dimethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities by interacting with various cellular targets. In cancer cells, this compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. In microbial cells, this compound has been reported to disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest, inhibit migration and invasion, and modulate the expression of various genes involved in cancer progression. In microbial cells, this compound has been reported to disrupt the membrane potential and inhibit the synthesis of DNA, RNA, and proteins. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

7-Chloro-2,4-dimethyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on 7-Chloro-2,4-dimethyl-1,3-benzothiazole. In medicinal chemistry, further studies are needed to explore the potential of this compound as an anticancer and antimicrobial agent. In addition, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with improved biological activities. Further studies are also needed to investigate the potential of this compound as a fluorescent probe in bioimaging. Finally, in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in scientific research. It has potential applications in medicinal chemistry, bioimaging, and other fields. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

7-Chloro-2,4-dimethyl-1,3-benzothiazole can be synthesized through a multistep process starting from 2-amino-4-chloro-5-methylthiazole. The first step involves the reaction of the amine group with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with phosphorus pentachloride to form the corresponding chloro derivative. The final step involves the reaction of the chloro derivative with sodium methoxide to form this compound.

properties

CAS RN

113571-09-8

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

7-chloro-2,4-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-5-3-4-7(10)9-8(5)11-6(2)12-9/h3-4H,1-2H3

InChI Key

GMMMPBJYRWSSHH-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)C

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)C

synonyms

Benzothiazole, 7-chloro-2,4-dimethyl- (9CI)

Origin of Product

United States

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